(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a chemical compound with the molecular formula C8H6F2N2S It is a derivative of benzo[d]isothiazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a methanamine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine typically involves the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of fluorine atoms: The fluorination of the benzo[d]isothiazole core is carried out using reagents such as Selectfluor in aqueous media.
Attachment of the methanamine group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides using reagents like Selectfluor.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the benzo[d]isothiazole ring.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Selectfluor yields benzo[d]isothiazol-3(2H)-one-1-oxides .
Scientific Research Applications
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated structure may impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways, given its potential interactions with specific biomolecules.
Mechanism of Action
The mechanism of action of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme or receptor, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3-yl)methanamine: Lacks the fluorine atoms, which may result in different chemical and biological properties.
(5,6-Dichlorobenzo[d]isothiazol-3-yl)methanamine: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and interactions.
Uniqueness
The presence of fluorine atoms in (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine imparts unique properties such as increased electronegativity and stability, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_7F_2N_3S, with a molecular weight of approximately 202.21 g/mol. The compound features a benzo[d]isothiazole core with fluorine substitutions at the 5 and 6 positions and an amine group at the 3 position. These modifications may enhance its reactivity and biological interactions, making it a candidate for further pharmacological exploration .
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy .
Potential Biological Targets:
- Enzymes involved in metabolic pathways
- Receptors linked to disease mechanisms
- Pathways related to inflammation and cancer progression
Pharmacological Applications
Research indicates that this compound could have applications in treating infections and possibly cancer due to its structural similarities with other bioactive compounds. For instance, benzothiazole derivatives have been noted for their anti-infective properties .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
(6-Methylbenzo[d]isoxazol-3-yl)methanamine | C_9H_10N_2O | Contains an isoxazole instead of isothiazole |
(4-Fluorobenzyl)thioamide | C_9H_10FN_2S | Features a thioamide functional group |
(2-Aminobenzothiazole) | C_7H_6N_2S | Similar heterocyclic structure |
The unique substitution pattern of this compound may enhance its biological activity compared to these structurally related compounds .
Case Studies and Research Findings
Properties
Molecular Formula |
C8H6F2N2S |
---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(5,6-difluoro-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H6F2N2S/c9-5-1-4-7(3-11)12-13-8(4)2-6(5)10/h1-2H,3,11H2 |
InChI Key |
FOBUNCVDSYVGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.